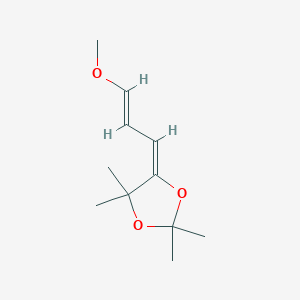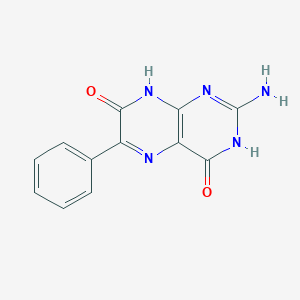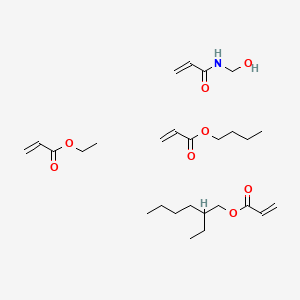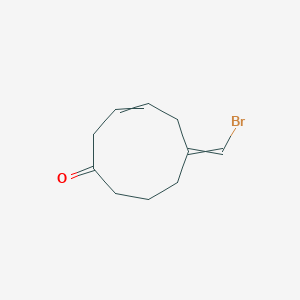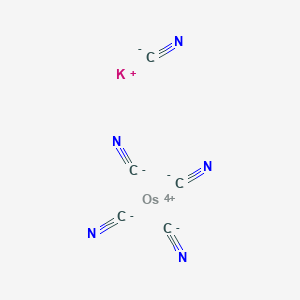
Osmium(4+) potassium cyanide (1/1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium(4+) potassium cyanide (1/1/5) is a coordination compound that features osmium in the +4 oxidation state, coordinated with potassium and cyanide ions. This compound is part of the platinum group metals and is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of osmium(4+) potassium cyanide (1/1/5) typically involves the reaction of osmium tetroxide with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, where osmium tetroxide is reduced, and cyanide ions coordinate with the osmium center. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of osmium compounds often involves the extraction of osmium from platinum ores, followed by purification and chemical reactions to obtain specific osmium complexes. The production of osmium(4+) potassium cyanide (1/1/5) would follow similar steps, with additional purification stages to ensure the removal of impurities and the stabilization of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Osmium(4+) potassium cyanide (1/1/5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(2+).
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving osmium(4+) potassium cyanide (1/1/5) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium tetroxide, while reduction reactions may produce osmium(2+) complexes.
Wissenschaftliche Forschungsanwendungen
Osmium(4+) potassium cyanide (1/1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as dihydroxylation of alkenes.
Biology: Employed in electron microscopy for staining biological samples due to its ability to bind to lipids.
Medicine: Investigated for potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of fine chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of osmium(4+) potassium cyanide (1/1/5) involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with cellular components, such as proteins and nucleic acids, leading to specific biochemical effects. The compound’s ability to form stable complexes with cyanide ions also plays a crucial role in its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osmium tetroxide (OsO4): A widely used oxidizing agent in organic synthesis and biological staining.
Potassium osmate (K2OsO2(OH)4): Another osmium compound used in catalysis and material science.
Osmium(III) chloride (OsCl3): Used in various chemical reactions and as a precursor to other osmium complexes.
Uniqueness
Osmium(4+) potassium cyanide (1/1/5) is unique due to its specific coordination environment and the presence of cyanide ligands, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
38192-69-7 |
|---|---|
Molekularformel |
C5KN5Os |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
potassium;osmium(4+);pentacyanide |
InChI |
InChI=1S/5CN.K.Os/c5*1-2;;/q5*-1;+1;+4 |
InChI-Schlüssel |
BWOQOQFSLPWEIS-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Os+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


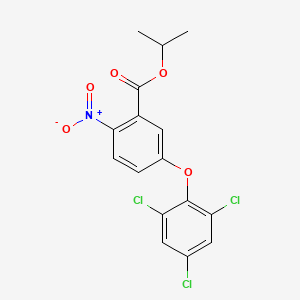

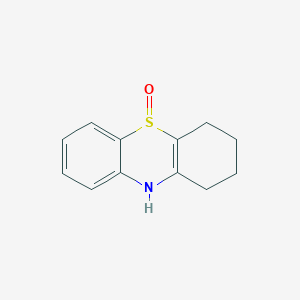

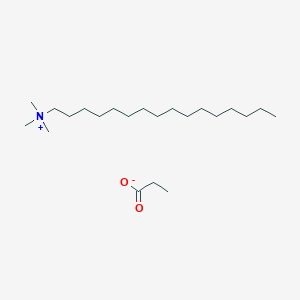

![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
